Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the structure, synthesis, and application of Pomalidomide-C3-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Pomalidomide-C3-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a crucial role in the rapidly advancing field of targeted protein degradation. It incorporates the high-affinity pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
Core Structure and Properties
Pomalidomide-C3-NH2 hydrochloride is characterized by the chemical formula C16H19ClN4O4 and a molecular weight of 366.80 g/mol .[1] Its structure features the planar isoindoline-1,3-dione ring system of pomalidomide, which is essential for binding to the CRBN E3 ligase complex. The appended 3-aminopropyl linker provides a flexible chain for optimal orientation of the PROTAC molecule, facilitating the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC itself.
| Property | Value | Reference |
| CAS Number | 2154342-45-5 | [1][2] |
| Molecular Formula | C16H19ClN4O4 | [1][2] |
| Molecular Weight | 366.80 g/mol | [1] |
| Synonyms | 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [3] |
| SMILES | Cl.NCCCNC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [2] |
| Purity | Typically ≥95% | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Mechanism of Action in PROTAC Technology
Pomalidomide-C3-NH2 hydrochloride is a fundamental component in the design of pomalidomide-based PROTACs. These PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][5][6]
The process begins with the pomalidomide portion of the PROTAC binding to the CRBN E3 ligase. Simultaneously, the other end of the PROTAC, which is conjugated to a specific POI ligand, binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule, being a catalyst in this process, is then released to induce the degradation of another target protein molecule.
Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for Pomalidomide-C3-NH2 hydrochloride is not detailed in the provided search results, a plausible synthetic route can be constructed based on established methods for the synthesis of pomalidomide and its derivatives. The following represents a generalized, multi-step experimental protocol.
Step 1: Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride
A common precursor for pomalidomide synthesis is 3-aminopiperidine-2,6-dione hydrochloride. This can be synthesized from L-glutamic acid.
-
Reaction: L-glutamic acid is reacted with ammonia water to form the diammonium salt of L-glutamic acid. This intermediate is then heated to induce cyclization and the removal of ammonia, yielding 3-aminopiperidine-2,6-dione. The product is then treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
-
Reagents and Solvents: L-glutamic acid, ammonia water, water, ethanol, hydrochloric acid gas.
-
Typical Conditions: The initial reaction is typically carried out at a low temperature (below 15°C), followed by heating to around 60°C for cyclization. The final salting out with HCl is also performed at a reduced temperature.
-
Purification: The product is isolated by filtration and dried.
Step 2: Synthesis of 4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Reaction: 4-Nitroisobenzofuran-1,3-dione (also known as 3-nitrophthalic anhydride) is condensed with 3-aminopiperidine-2,6-dione hydrochloride.
-
Reagents and Solvents: 4-Nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride, a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).
-
Typical Conditions: The reaction mixture is heated, often to reflux, for several hours.
-
Purification: The product is typically isolated by precipitation upon cooling or addition of an anti-solvent, followed by filtration and washing.
Step 3: Reduction of the Nitro Group to an Amine
-
Reaction: The nitro group of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reduced to a primary amine to yield pomalidomide.
-
Reagents and Solvents: A reducing agent such as palladium on carbon (Pd/C) with hydrogen gas, or other reducing systems like tin(II) chloride or iron in acidic media. The solvent is typically methanol, ethanol, or ethyl acetate.
-
Typical Conditions: Catalytic hydrogenation is usually performed at room temperature under a hydrogen atmosphere.
-
Purification: After the reaction, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent and subsequent purification, if necessary.
Step 4: Alkylation of the Amino Group with a Protected Aminopropyl Linker
-
Reaction: The amino group of pomalidomide is alkylated with a suitable N-protected 3-halopropylamine, for example, N-(3-bromopropyl)phthalimide or a Boc-protected aminopropyl halide. This is a nucleophilic substitution reaction.
-
Reagents and Solvents: Pomalidomide, N-protected 3-halopropylamine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent like DMF.
-
Typical Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Purification: The product can be purified by column chromatography.
Step 5: Deprotection of the Terminal Amine and Salt Formation
-
Reaction: The protecting group on the terminal amine of the linker is removed. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA). For a phthalimide group, hydrazine is commonly used.
-
Reagents and Solvents: The protected intermediate, a deprotecting agent (e.g., TFA in dichloromethane (DCM) or hydrazine in ethanol), followed by treatment with hydrochloric acid to form the hydrochloride salt.
-
Typical Conditions: Deprotection conditions vary with the protecting group. Boc deprotection is usually rapid at room temperature. Hydrazinolysis may require heating.
-
Purification: The final product, Pomalidomide-C3-NH2 hydrochloride, is typically isolated by precipitation and filtration, and can be further purified by recrystallization.
Quantitative Data Summary
| Step | Reaction | Typical Yield | Typical Purity (by HPLC) |
| 1 | L-Glutamic Acid to 3-Aminopiperidine-2,6-dione HCl | 80-90% | >99% |
| 2 | Condensation | 60-70% | >98% |
| 3 | Nitro Reduction | 85-95% | >99% |
| 4 | Alkylation | 50-70% | >95% |
| 5 | Deprotection and Salt Formation | 70-90% | >98% |
Disclaimer: The experimental protocols and quantitative data presented are generalized from the scientific literature on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by qualified professionals in a properly equipped laboratory, following all appropriate safety precautions.
References
- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis method of pomalidomide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103724323B - The preparation method of pomalidomide - Google Patents [patents.google.com]
